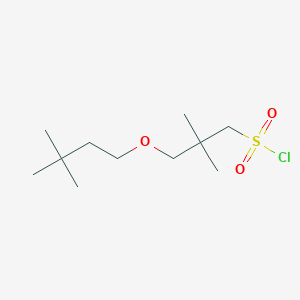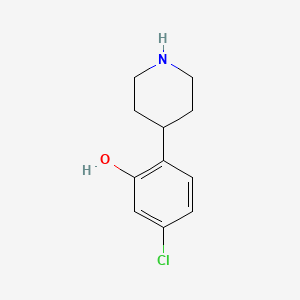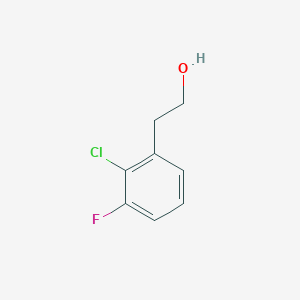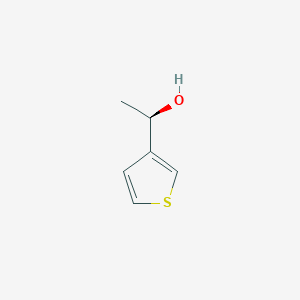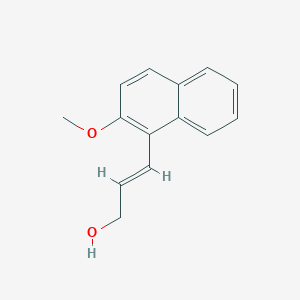
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propen-1-ol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 2-methoxynaphthalene with propen-1-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enal or 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to alter signal transduction.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Features a methyl group and a phenyl ring.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+ |
InChIキー |
NMXDNJAHJNLZST-QPJJXVBHSA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/CO |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




